Exo-epiboxidine

nAChR α4β2 binding radioligand displacement

Exo-epiboxidine (also referred to as (±)-epiboxidine) is a racemic methylisoxazole analogue of the potent frog-derived alkaloid epibatidine, belonging to the 7-azabicyclo[2.2.1]heptane class of nicotinic acetylcholine receptor (nAChR) agonists. It demonstrates high affinity for the α4β2 neuronal nAChR subtype (Ki = 0.4–0.6 nM) and a notable affinity for the homomeric α7 subtype (Ki = 6 nM), distinguishing itself from epibatidine primarily by markedly reduced toxicity while retaining substantial nicotinic agonist activity.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B10814671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-epiboxidine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CC3CCC2N3
InChIInChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8+,9-/m1/s1
InChIKeyGEEFPQBPVBFCSD-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exo-Epiboxidine for Research Procurement: A High-Affinity α4β2/α7 nAChR Agonist with Defined Selectivity and Toxicity Advantages Over Epibatidine


Exo-epiboxidine (also referred to as (±)-epiboxidine) is a racemic methylisoxazole analogue of the potent frog-derived alkaloid epibatidine, belonging to the 7-azabicyclo[2.2.1]heptane class of nicotinic acetylcholine receptor (nAChR) agonists [1]. It demonstrates high affinity for the α4β2 neuronal nAChR subtype (Ki = 0.4–0.6 nM) and a notable affinity for the homomeric α7 subtype (Ki = 6 nM), distinguishing itself from epibatidine primarily by markedly reduced toxicity while retaining substantial nicotinic agonist activity [2]. Exo-epiboxidine serves as both a pharmacological tool compound for studying nAChR subtype selectivity and as a synthetic scaffold for developing more refined nicotinic agonists [3].

Why Exo-Epiboxidine Cannot Be Replaced by Generic nAChR Agonists: The Critical Role of Subtype Affinity Ratio and the Exo/Endo Diastereomer Distinction


Substituting exo-epiboxidine with compounds like epibatidine, ABT-418, or endo-epiboxidine leads to fundamentally different pharmacological profiles. Epibatidine, while more potent at α4β2 (Ki ≈ 0.05 nM), carries an extremely narrow therapeutic index and high lethality that precludes many functional assays [1]. ABT-418 is significantly less potent at both α4β2 (Ki ≈ 6 nM) and ganglionic α3β4(5) receptors, yielding a different subtype activation profile [2]. Critically, the endo diastereomer of epiboxidine exhibits markedly reduced binding affinity at neuronal nAChRs compared to the exo configuration, confirming that stereochemistry is not a interchangeable variable [3]. The quantitative evidence below demonstrates why only exo-epiboxidine provides the specific affinity, functional potency, and safety profile necessary for targeted nAChR research and ligand optimization programs.

Quantitative Evidence Guide: Exo-Epiboxidine's Differentiation from Epibatidine, ABT-418, and Structural Analogues


α4β2 Binding Affinity: Exo-Epiboxidine Occupies a Sub-Nanomolar Potency Window Between Epibatidine and ABT-418

In a direct head-to-head comparison within rat cerebral cortical membranes, exo-epiboxidine inhibited [³H]nicotine binding at α4β2 nAChRs with a potency approximately 10-fold lower than epibatidine but 17-fold higher than ABT-418 [1]. Independent radioligand binding assays confirm exo-epiboxidine Ki = 0.4 nM at α4β2, while the closest unsaturated analogue (derivative 7) showed a Ki = 50 nM—a 125-fold reduction [2]. Additionally, 4,5-dihydroisoxazole analogues of epiboxidine displayed Ki values ranging from 4.3 to 126 µM, representing a >10,000-fold loss in affinity [3]. This positions exo-epiboxidine as a sub-nanomolar α4β2 ligand that is substantially more tractable than epibatidine (which has an extremely narrow safety margin) and far more potent than ABT-418 or modified isoxazole derivatives.

nAChR α4β2 binding radioligand displacement

α7 nAChR Affinity: Exo-Epiboxidine Retains Meaningful α7 Binding, Enabling Dual-Subtype Investigation

In contrast to epibatidine, which shows high selectivity for α4β2 over α7 (α7 Ki ≈ 22 nM; ~440-fold α4β2/α7 ratio), exo-epiboxidine demonstrates a more balanced affinity profile with Ki = 6 nM at α7, yielding an α4β2/α7 selectivity ratio of only ~15-fold [1]. This dual α4β2/α7 affinity is lost in closely related analogs: derivative 7 (an unsaturated analogue) exhibits a Ki = 1,600 nM at α7, a >260-fold drop versus exo-epiboxidine [1]. The enantiomeric study further confirmed that both (+)- and (-)-epiboxidine enantiomers bind with similar affinity at α7, showing negligible enantioselectivity [2]. This consistent α7 engagement profile is absent in many epibatidine-based analogs, which typically prioritize α4β2 selectivity.

α7 nAChR homomeric receptor dual-subtype pharmacology

Ganglionic α3β4(5) Functional Activity: Exo-Epiboxidine Is Nearly Equipotent to Epibatidine and Drastically Outperforms ABT-418

In functional ion flux assays using PC12 cells expressing α3β4(5) ganglionic-type receptors, exo-epiboxidine was nearly equipotent to epibatidine and approximately 200-fold more potent than ABT-418 [1]. This is in stark contrast to the pattern observed at α4β2 central neuronal receptors, where epibatidine is roughly 10-fold more potent than exo-epiboxidine. The retention of high functional potency at ganglionic receptors, combined with reduced α4β2 binding relative to epibatidine, results in a distinct relative subtype activation signature [1]. This ganglionic potency profile is not replicated by ABT-418, which shows weak α3β4(5) activity, nor by 4,5-dihydroisoxazole derivatives, which lose affinity across all subtypes .

α3β4 nAChR PC12 cells functional ion flux

Antinociceptive Potency and Toxicity: Exo-Epiboxidine Offers a Quantified Safety Advantage Over Epibatidine In Vivo

In a hot-plate antinociceptive assay in mice, exo-epiboxidine was approximately 10-fold less potent than epibatidine, requiring an intraperitoneal dose of 25 µg/kg to produce significant analgesia compared to 10 µg/kg for epibatidine [1][2]. Critically, despite this modest reduction in analgesic potency, exo-epiboxidine was described as 'much less toxic' than epibatidine [1]. While quantitative LD₅₀ values for exo-epiboxidine are not fully established in the public literature, epibatidine's extreme toxicity (LD₅₀ i.v. mouse ≈ 1.5 µg/kg) provides a baseline for comparison [3]. The improved separation between effective analgesic dose and toxic dose represents a materially wider experimental window for in vivo pharmacological investigations, as confirmed by the longer duration of antinociception observed with related epiboxidine analogs [2].

antinociception in vivo analgesia therapeutic index

Enantioselectivity: Racemic Exo-Epiboxidine Performs Equivalently to Single Enantiomers, Simplifying Research Use

A comprehensive stereochemical study of epiboxidine enantiomers revealed an overall negligible degree of enantioselectivity at both α4β2 and α7 nAChR subtypes [1]. The (+)- and (-)-enantiomers of epiboxidine showed comparable binding affinities, a pattern that mirrors the behavior reported for natural and unnatural epibatidine enantiomers [1]. This finding is significant because it establishes that racemic exo-epiboxidine (±)-3 is pharmacologically equivalent to either resolved enantiomer for the primary receptor targets, eliminating the need for costly chiral separation when used as a tool compound. This property distinguishes exo-epiboxidine from certain other nicotinic agonists where enantioselectivity can significantly impact potency (e.g., anatoxin-a derivatives and some ABT-418 analogs where the (S)-configuration is essential for activity [2]).

enantioselectivity chiral resolution racemic pharmacology

Procurement-Targeted Application Scenarios: When Exo-Epiboxidine Is the Compound of Choice Over Epibatidine or ABT-418


In Vitro nAChR Subtype Profiling with Reduced Facility Risk

Laboratories conducting parallel α4β2 and α7 nAChR binding studies can use exo-epiboxidine as a single reference agonist that engages both subtypes at sub-nanomolar to low nanomolar concentrations, unlike epibatidine (which requires extreme precautions due to neurotoxin handling) or ABT-418 (which lacks adequate α7 affinity). The Ki values of 0.4 nM (α4β2) and 6 nM (α7) [1] permit simultaneous assessment using standard radioligand displacement protocols without the institutional biosafety escalation typically mandated for epibatidine procurement and use.

Ganglionic nAChR Functional Assays Using PC12 Cell Models

For experiments requiring robust activation of α3β4(5)-containing ganglionic receptors, exo-epiboxidine provides near-full epibatidine-like efficacy (EC₅₀ = 0.18 µM in ²²Na⁺ influx assays) but with a 200-fold activity advantage over ABT-418 [2]. This makes it the optimal selection for concentration–response studies where epibatidine's lethality would restrict dosing in any subsequent in vivo follow-up, enabling seamless transition from cell-based assays to animal models.

Analgesic Nicotinic Mechanism Studies Requiring In Vivo Repeat Dosing

Exo-epiboxidine's effective analgesic dose of 25 µg/kg ip—compared to 10 µg/kg for epibatidine but with markedly reduced toxicity [3]—makes it uniquely suited for in vivo pain model studies involving repeated administration or longer observation windows. The compound provides an operable safety range where epibatidine would accumulate and cause respiratory arrest, addressing a critical limitation of potent nAChR agonists in behavioral pharmacology.

Chemical Scaffold Optimization and Structure–Activity Relationship (SAR) Programs

Medicinal chemistry groups developing new nAChR ligands can use exo-epiboxidine as the reference isoxazole-containing scaffold. The quantitative affinity drop observed with 4,5-dihydroisoxazole analogs (>10,000-fold loss [4]) and unsaturated derivatives (>125-fold loss [1]) provides clear SAR benchmarks, confirming that the methylisoxazole ring and the 7-azabicyclo[2.2.1]heptane exo configuration are essential pharmacophoric elements. This evidence directly supports patent design strategies and lead optimization decisions.

Quote Request

Request a Quote for Exo-epiboxidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.